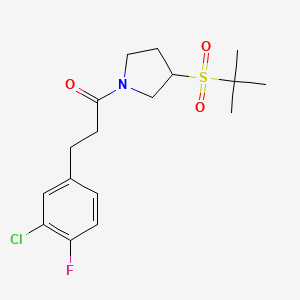

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(3-chloro-4-fluorophenyl)propan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

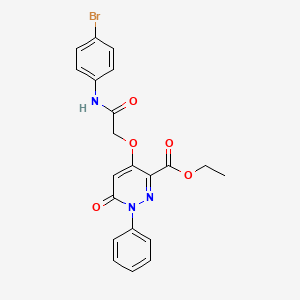

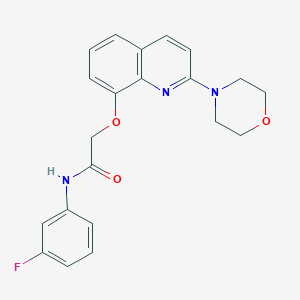

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(3-chloro-4-fluorophenyl)propan-1-one is a useful research compound. Its molecular formula is C17H23ClFNO3S and its molecular weight is 375.88. The purity is usually 95%.

BenchChem offers high-quality 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(3-chloro-4-fluorophenyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(3-chloro-4-fluorophenyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Fluorination and Sulfonation Techniques

- Fluorinated compounds have attracted significant interest in drug discovery and material science due to the unique properties imparted by fluorine atoms. The synthesis and application of fluorinating agents like 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride demonstrate the relevance of fluorination techniques in creating highly stable and reactive compounds for diverse chemical applications (Umemoto, Singh, Xu, & Saito, 2010).

Cyclization and Heterocyclic Compound Synthesis

- Intramolecular cyclization techniques are essential for synthesizing heterocyclic compounds, including pyrroles and pyrrolidines. These methods showcase the utility of certain sulfones as precursors for creating both aromatic and saturated heterocyclic compounds, highlighting the role of sulfonyl and related groups in facilitating complex synthesis pathways (Benetti, Risi, Marchetti, Pollini, & Zanirato, 2002).

Ionic Liquids and Electrochemical Applications

- Pyrrolidinium-based ionic liquids, due to their unique physical and chemical properties, are explored for their application in electrochemical devices, such as lithium-ion batteries and supercapacitors. Research on ternary ionic liquid-lithium salt mixtures for lithium insertion in graphite highlights the importance of such compounds in developing advanced electrolytes for energy storage technologies (Appetecchi, Montanino, Balducci, Lux, Winterb, & Passerini, 2009).

Organocatalysis and Chemical Transformations

- The development of organocatalysts, such as 4-trifluoromethanesulfonamidyl prolinol tert-butyldiphenylsilyl ether, for asymmetric Michael addition reactions showcases the utility of specific sulfonyl and fluorine-containing compounds in facilitating stereoselective chemical transformations, which are crucial in synthetic organic chemistry (Wang, Yu, Liu, & Peng, 2009).

Material Science and Polymerization

- The electropolymerization of poly(3-methylthiophene) in pyrrolidinium-based ionic liquids for the development of hybrid supercapacitors is an example of the application of these compounds in material science, particularly in the creation of conductive polymers for energy storage devices (Biso, Mastragostino, Montanino, Passerini, & Soavi, 2008).

Propriétés

IUPAC Name |

1-(3-tert-butylsulfonylpyrrolidin-1-yl)-3-(3-chloro-4-fluorophenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClFNO3S/c1-17(2,3)24(22,23)13-8-9-20(11-13)16(21)7-5-12-4-6-15(19)14(18)10-12/h4,6,10,13H,5,7-9,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXSRMKGJLUSHPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)CCC2=CC(=C(C=C2)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClFNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(3-chloro-4-fluorophenyl)propan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-fluoro-2-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2399128.png)

![3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-(4-chlorophenyl)propanamide](/img/structure/B2399133.png)

![methyl 5-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2399135.png)

![6-(2,4-Dimethylphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2399138.png)

![7-(3-chlorophenyl)-N-(2-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2399142.png)

![2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidinium chloride](/img/no-structure.png)